![molecular formula C18H25N3O4S B5637378 (4aR*,8aR*)-7-[(5-acetyl-2-thienyl)carbonyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5637378.png)
(4aR*,8aR*)-7-[(5-acetyl-2-thienyl)carbonyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide
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Description
Synthesis Analysis
The synthesis of this compound involves complex chemical processes, including cyclization and stereochemical considerations. For example, one study discusses the synthesis of cyclic analogues of a related naphthyridine carboxamide, focusing on NK(1) antagonistic activities and the importance of stereochemistry around the -C((6))(=O)-N((7))-CH(2)Ar moiety for NK(1) receptor recognition (Natsugari et al., 1999).
Molecular Structure Analysis
The molecular structure plays a critical role in the compound's activity. X-ray crystallography and other analytical techniques are often employed to understand the stereochemistry and conformations of these molecules. For instance, the axially chiral structure of related derivatives has been examined to understand their interaction with biological receptors and their consequent biological activities (Natsugari et al., 1999).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(4aR,8aR)-7-(5-acetylthiophene-2-carbonyl)-4a-hydroxy-N,N-dimethyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-12(22)14-4-5-15(26-14)16(23)20-8-6-18(25)7-9-21(11-13(18)10-20)17(24)19(2)3/h4-5,13,25H,6-11H2,1-3H3/t13-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKZNXHAKNTEAC-FZKQIMNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCC3(CCN(CC3C2)C(=O)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CC[C@]3(CCN(C[C@H]3C2)C(=O)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,8aR)-7-(5-acetylthiophene-2-carbonyl)-4a-hydroxy-N,N-dimethyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide |
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